Trans-2-(6-hydrazinyl-9H-purin-9-yl)cyclopentanol
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Overview
Description
Trans-2-(6-hydrazinyl-9H-purin-9-yl)cyclopentanol is a chemical compound with the molecular formula C10H14N6O and a molecular weight of 23426 This compound is characterized by the presence of a purine ring system substituted with a hydrazinyl group and a cyclopentanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-(6-hydrazinyl-9H-purin-9-yl)cyclopentanol typically involves the following steps:
Formation of the Purine Ring System: The purine ring system can be synthesized through a series of condensation reactions involving appropriate precursors such as formamide and cyanamide.
Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced through the reaction of the purine intermediate with hydrazine hydrate under controlled conditions.
Cyclopentanol Moiety Addition: The final step involves the addition of the cyclopentanol moiety to the purine-hydrazine intermediate, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Trans-2-(6-hydrazinyl-9H-purin-9-yl)cyclopentanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazinyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of alkylated or acylated purine derivatives.
Scientific Research Applications
Trans-2-(6-hydrazinyl-9H-purin-9-yl)cyclopentanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Trans-2-(6-hydrazinyl-9H-purin-9-yl)cyclopentanol involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The purine ring system can interact with nucleic acids, potentially affecting DNA and RNA synthesis and function.
Comparison with Similar Compounds
Similar Compounds
Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol: Similar structure but with an amino group instead of a hydrazinyl group.
Trans-2-(6-methyl-9H-purin-9-yl)cyclopentanol: Similar structure but with a methyl group instead of a hydrazinyl group.
Uniqueness
Trans-2-(6-hydrazinyl-9H-purin-9-yl)cyclopentanol is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
6265-98-1 |
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Molecular Formula |
C10H14N6O |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
(1R,2R)-2-(6-hydrazinylpurin-9-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H14N6O/c11-15-9-8-10(13-4-12-9)16(5-14-8)6-2-1-3-7(6)17/h4-7,17H,1-3,11H2,(H,12,13,15)/t6-,7-/m1/s1 |
InChI Key |
CBAKRDAAEDNCQQ-RNFRBKRXSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N2C=NC3=C(N=CN=C32)NN |
Canonical SMILES |
C1CC(C(C1)O)N2C=NC3=C(N=CN=C32)NN |
Origin of Product |
United States |
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